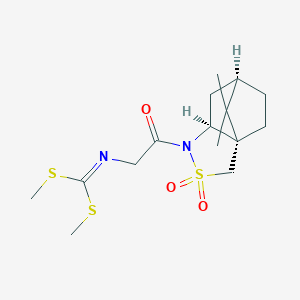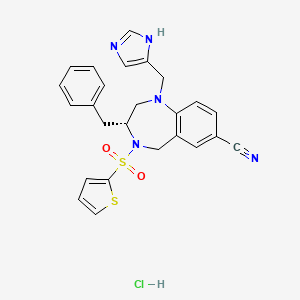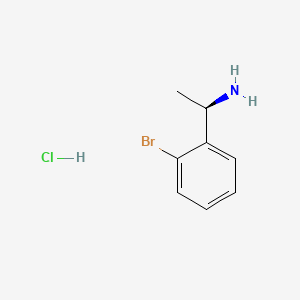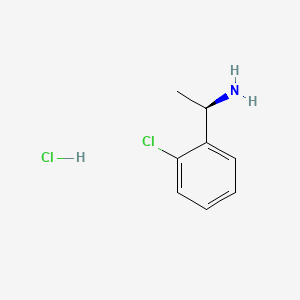
(R)-2-(4-fluorophenyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-2-(4-Fluorophenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1381928-30-8 . It has a molecular weight of 201.67 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “®-2-(4-fluorophenyl)pyrrolidine hydrochloride”, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
The pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are incorporated in bioactive molecules with target selectivity .Physical And Chemical Properties Analysis
“®-2-(4-Fluorophenyl)pyrrolidine hydrochloride” is a solid substance . It is stored in a sealed container in a dry room at normal temperature .Aplicaciones Científicas De Investigación
Molecular Synthesis and Characterization
(R)-2-(4-fluorophenyl)pyrrolidine hydrochloride is involved in the synthesis and characterization of new heterocyclic molecules. A study described the synthesis of a related molecule, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), and its characterization using various techniques, highlighting its potential role in non-linear optics and as a lead compound for anti-cancerous drugs (Murthy et al., 2017).
Formulation Development
In the pharmaceutical industry, the compound's analogs have been used in the development of suitable formulations for early toxicology and clinical studies. For instance, a precipitation-resistant solution formulation of a compound structurally similar to (R)-2-(4-fluorophenyl)pyrrolidine hydrochloride was developed to improve in vivo exposure of poorly water-soluble compounds (Burton et al., 2012).
Anticoccidial Activity
(R)-2-(4-fluorophenyl)pyrrolidine hydrochloride and its derivatives have been evaluated for anticoccidial activity. A study synthesized 2-(4-Fluorophenyl)-3-(4-pyridinyl)-5-substituted pyrroles and tested their efficacy as inhibitors of Eimeria tenella PKG, a cGMP-dependent protein kinase, showcasing the potential of these compounds in veterinary medicine (Qian et al., 2006).
Synthetic Intermediate in Medicinal Chemistry
Compounds related to (R)-2-(4-fluorophenyl)pyrrolidine hydrochloride have been used as intermediates in the synthesis of clinically significant drugs. For example, a study details the use of a similar compound in the enantioselective synthesis of anti-influenza compound A-315675, highlighting the importance of (R)-2-(4-fluorophenyl)pyrrolidine hydrochloride in the development of new therapeutic agents (DeGoey et al., 2002).
Safety And Hazards
Direcciones Futuras
Pyrrolidines and their derivatives continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
(2R)-2-(4-fluorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZFKQCJNIDQPL-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=C(C=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(4-fluorophenyl)pyrrolidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

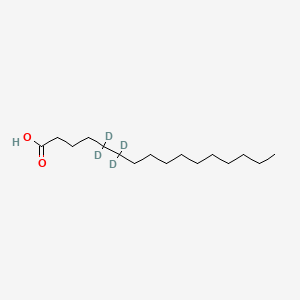
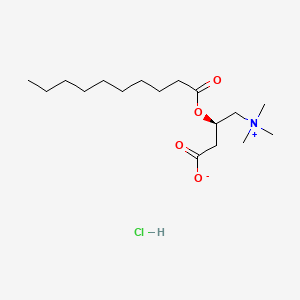
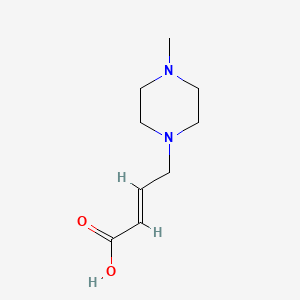

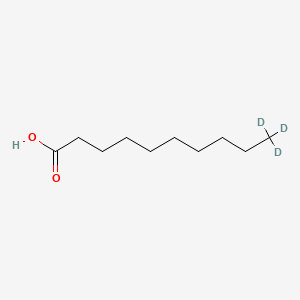

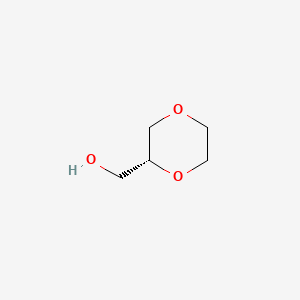
![(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B591816.png)
